molecular formula C18H21NO4 B2360749 Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate CAS No. 478249-91-1

Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate

Cat. No.: B2360749
CAS No.: 478249-91-1
M. Wt: 315.369
InChI Key: BNFNWGNGXBIKDE-UHFFFAOYSA-N
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Description

Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate is an organic compound with a complex structure that includes a furan ring, an isopropylphenyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate typically involves the reaction of 2-furylcarbonyl chloride with 3-(4-isopropylphenyl)propanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate exerts its effects involves its interaction with specific molecular targets. The furan ring and isopropylphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2-furylcarbonyl)amino]-3-phenylpropanoate: Similar structure but lacks the isopropyl group.

    Ethyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-[(2-thienylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate is unique due to the presence of both the furan ring and the isopropylphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and enhances its potential as a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 3-(furan-2-carbonylamino)-3-(4-propan-2-ylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12(2)13-6-8-14(9-7-13)15(11-17(20)22-3)19-18(21)16-5-4-10-23-16/h4-10,12,15H,11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFNWGNGXBIKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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